4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl chloride
Overview
Description
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClN3O2S. It is a member of the triazole family, which is known for its versatile chemical properties and potential biological applications . This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with 2H-1,2,3-triazole under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dioxane or water . The reaction mixture is heated to a temperature range of 70-80°C to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antibacterial, and antifungal activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is employed in the study of enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or alteration of protein function . The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure but differ in the position of the nitrogen atoms.
Sulfonyl Chloride Derivatives: Compounds with similar sulfonyl chloride groups, such as benzene-1-sulfonyl chloride, exhibit similar reactivity and are used in various chemical syntheses.
Uniqueness
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl chloride is unique due to the combination of the triazole ring and the sulfonyl chloride group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
4-(triazol-2-yl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJPEXICSUBIBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517919-17-4 | |
Record name | 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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